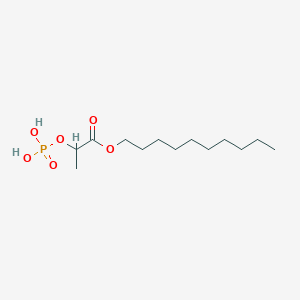

Decyl 2-(phosphonooxy)propanoate

Description

Properties

CAS No. |

143895-01-6 |

|---|---|

Molecular Formula |

C13H27O6P |

Molecular Weight |

310.32 g/mol |

IUPAC Name |

decyl 2-phosphonooxypropanoate |

InChI |

InChI=1S/C13H27O6P/c1-3-4-5-6-7-8-9-10-11-18-13(14)12(2)19-20(15,16)17/h12H,3-11H2,1-2H3,(H2,15,16,17) |

InChI Key |

BGJFYMRXMVPKSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)C(C)OP(=O)(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key differences between Decyl 2-(phosphonooxy)propanoate and structurally related compounds based on the provided evidence:

Key Comparative Analysis:

Functional Groups and Reactivity this compound: The phosphonooxy-propanoate group (PO-O-CH₂CH₂COO⁻) enhances water solubility and biodegradability compared to thiolate or fluoridate analogs. The carboxylic ester may facilitate hydrolysis under alkaline conditions. Diisopropylaminoethyl methylphosphonothiolate (): The thiolate (S-) group increases lipophilicity and stability against hydrolysis, while the tertiary amine may enhance neurotoxicity . Isopropylphosphonofluoridoate (): The fluorine atom imparts resistance to enzymatic degradation, making it persistent in environmental systems .

Toxicity and Environmental Impact Compounds with thiolate or fluoridate groups ( and ) are associated with high acute toxicity (e.g., nerve agents or persistent pesticides). In contrast, the phosphonooxy-propanoate group in the target compound is likely less toxic due to its hydrolytic instability and lack of neurotoxic substituents.

Applications this compound: Potential use in eco-friendly surfactants or drug delivery systems due to its amphiphilic structure. Methylphosphonothiolate analog (): Classified under Schedule 1A03, indicating restricted use in chemical weapons . Phosphonofluoridoate analog (): Linked to HS code 2931.00, typical of fluorinated pesticides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.